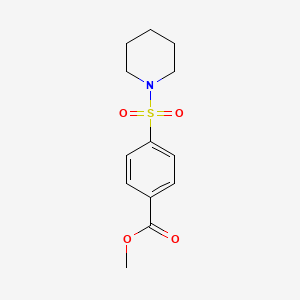

Methyl 4-(piperidine-1-sulfonyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-piperidin-1-ylsulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-18-13(15)11-5-7-12(8-6-11)19(16,17)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVAZFALZRCGBJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conceptual Framework of Sulfonamide Containing Benzoate Esters in Contemporary Chemical Research

Sulfonamide-containing benzoate (B1203000) esters are a class of organic compounds that have garnered considerable attention in medicinal chemistry and materials science. The sulfonamide group (-SO₂NH-) is a cornerstone in the development of a wide array of therapeutic agents, a legacy that began with the discovery of sulfa drugs. This functional group is a structural analog of p-aminobenzoic acid (PABA), allowing it to act as a competitive inhibitor of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. This mechanism is the basis for the antibacterial activity of many sulfonamide drugs.

Beyond their antibacterial properties, sulfonamides are known to exhibit a diverse range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. The incorporation of a benzoate ester moiety into a sulfonamide scaffold can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile. The ester group can also participate in hydrogen bonding and other non-covalent interactions with biological targets.

The research into sulfonamide-based compounds is vibrant, with ongoing efforts to synthesize novel derivatives with enhanced potency and selectivity for various biological targets. The combination of the sulfonamide and benzoate ester functionalities creates a versatile scaffold for the design of new therapeutic agents.

Significance of the Piperidine Moiety Within Heterocyclic Chemical Scaffolds

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals and natural products. Its prevalence stems from its ability to confer favorable properties to a molecule, including improved solubility, metabolic stability, and the ability to engage in specific interactions with biological targets. The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor or be protonated at physiological pH, allowing for ionic interactions with receptor sites.

The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, allows its substituents to be precisely oriented in three-dimensional space. This is a critical feature in drug design, as the specific spatial arrangement of functional groups often dictates the binding affinity and selectivity of a molecule for its target. The incorporation of a piperidine moiety can also influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Numerous FDA-approved drugs across various therapeutic areas, including oncology, neurology, and infectious diseases, contain a piperidine scaffold, underscoring its importance in medicinal chemistry. Its versatility and favorable pharmacological profile make it a privileged scaffold in the design of new bioactive molecules.

Overview of Research Trajectories for the Methyl 4 Piperidine 1 Sulfonyl Benzoate Structural Motif

Strategies for the Construction of the Sulfonamide Linkage

The formation of the sulfonamide bond is a critical step in the synthesis of this compound. This is typically achieved through the reaction of a sulfonyl chloride with a secondary amine.

The most common and direct method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. In the context of this compound, this would involve the reaction of piperidine with methyl 4-(chlorosulfonyl)benzoate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. Common bases used for this purpose include pyridine, triethylamine, or an excess of the amine reactant itself. The reaction is generally robust and provides good yields of the desired sulfonamide.

Alternative approaches to sulfonamide synthesis include the use of sulfonic acids activated in situ, or the reaction of amines with sulfonyl fluorides, although sulfonyl chlorides are generally more reactive. organic-chemistry.org The use of N-silylamines has also been explored as a method to prepare sulfonamides from sulfonyl chlorides, often proceeding in high yields. organic-chemistry.org

The optimization of the sulfonylation reaction is crucial for maximizing the yield and purity of the product. Key parameters that are often varied include the choice of solvent, the base used, the reaction temperature, and the stoichiometry of the reactants. For the reaction between a sulfonyl chloride and an amine, a variety of solvents can be employed, including dichloromethane, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724). The choice of base can also influence the reaction rate and outcome, with common choices being pyridine, triethylamine, or sodium hydride for less nucleophilic amines. nih.gov

Microwave-assisted synthesis has also been explored as a method to accelerate the formation of sulfonamides from sulfonic acids, proceeding via an in situ generated sulfonyl chloride intermediate. nih.gov The reaction conditions for the synthesis of various sulfonamides are summarized in the table below.

| Sulfonylating Agent | Amine | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aryl sulfonyl chloride | Primary amine | Pyridine | - | 0-25 | Quantitative | nih.gov |

| p-Toluenesulfonyl chloride | Primary/Secondary amine | Atomized Sodium | EtOH-THF | Sonic Condition | Excellent | researchgate.net |

| Sulfonyl chloride | Primary/Secondary amine | Triethylamine | - | - | Good | researchgate.net |

| Sulfonic acid | Primary/Secondary amine | 2,4,6-trichloro- researchgate.netnih.govthieme-connect.com-triazine/TEA | Acetone | Microwave | High | nih.gov |

Esterification Protocols for the Benzoate Moiety Formation

The formation of the methyl benzoate moiety can be achieved either before or after the sulfonamide linkage is formed. If the synthesis starts with 4-sulfamoylbenzoic acid, an esterification step is required. The Fischer esterification is a classic method for this transformation, involving the reaction of the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. organic-chemistry.org The reaction is typically performed under reflux conditions. organic-chemistry.org

To drive the equilibrium towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. nih.gov Various catalysts have been developed to improve the efficiency of esterification, including solid acid catalysts like zirconium/titanium oxides, which can facilitate the reaction under heterogeneous conditions. mdpi.com The use of reagents like thionyl chloride can convert the carboxylic acid to an acid chloride, which then readily reacts with an alcohol to form the ester. nih.gov

| Carboxylic Acid | Alcohol | Catalyst/Reagent | Conditions | Yield (%) | Reference |

| Benzoic acid | Methanol | Concentrated H2SO4 | Reflux | - | organic-chemistry.org |

| Aromatic carboxylic acids | Alcohols | Zirconium/Titanium solid acid | 120 °C | Good | mdpi.com |

| 4-(Methoxycarbonyl)benzoic acid | - | Thionyl chloride (for acid chloride formation) | Reflux | - | nih.gov |

Functionalization and Derivatization of the Piperidine Ring System for Analogue Synthesis

The piperidine ring is a common scaffold in medicinal chemistry and its functionalization allows for the synthesis of a diverse range of analogues. nih.gov Strategies for the derivatization of the piperidine ring in this compound can be broadly categorized into two approaches: modification of a pre-functionalized piperidine before coupling with the sulfonyl chloride, or direct functionalization of the piperidine ring after the core structure has been assembled.

The use of N-Boc-piperidine derivatives provides a versatile platform for introducing functionality. The Boc (tert-butoxycarbonyl) group is a common protecting group for the piperidine nitrogen, which can be readily removed under acidic conditions. This allows for the synthesis of various substituted piperidines that can then be sulfonylated.

Direct C-H functionalization of the piperidine ring has emerged as a powerful tool for late-stage modification. researchgate.net Rhodium-catalyzed C-H insertion reactions, for example, can be used to introduce substituents at various positions on the piperidine ring, with the site-selectivity often controlled by the choice of catalyst and any directing groups present on the molecule. nih.gov

Mechanistic Elucidation of Key Synthetic Reaction Pathways

The formation of the sulfonamide bond between a sulfonyl chloride and an amine is generally believed to proceed through a nucleophilic substitution mechanism. The reaction can be described as an addition-elimination process. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, with the chloride ion acting as a leaving group, to form the sulfonamide and hydrochloric acid. The presence of a base is crucial to neutralize the HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

The Fischer esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst also proceeds through a well-established mechanism. The first step involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl group towards nucleophilic attack. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers then occurs, leading to the elimination of a water molecule and the formation of the protonated ester. Finally, deprotonation of the ester yields the final product and regenerates the acid catalyst. organic-chemistry.org

Development of Efficient and Selective Synthetic Routes for the Core Structure

The development of efficient and selective synthetic routes to this compound and its analogues is a key objective for chemists in this field. One-pot synthesis methodologies, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, are highly desirable as they can save time, resources, and reduce waste. nih.govnih.govorganic-chemistry.org

A potential one-pot synthesis of this compound could involve the in situ generation of methyl 4-(chlorosulfonyl)benzoate from a suitable precursor, followed by the direct addition of piperidine. For example, a copper-catalyzed decarboxylative chlorosulfonylation of 4-carboxybenzenesulfonic acid could generate the sulfonyl chloride, which could then react with piperidine in the same pot. acs.org

The choice of synthetic route can also be influenced by the desired final product. If a variety of analogues with different ester groups are required, it may be more efficient to synthesize 4-(piperidine-1-sulfonyl)benzoic acid as a common intermediate, which can then be esterified with a range of different alcohols. Conversely, if a library of compounds with different substituents on the piperidine ring is the goal, starting with a variety of functionalized piperidines and coupling them with methyl 4-(chlorosulfonyl)benzoate would be a more logical approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No specific ¹H or ¹³C NMR spectra for this compound have been found in published literature. A complete analysis would require this data to confirm the molecular structure.

High-Field ¹H and ¹³C NMR Investigations

To populate this section, high-field ¹H and ¹³C NMR data would be necessary. This would include a table of chemical shifts (δ) in ppm, signal multiplicities (e.g., singlet, doublet, triplet, multiplet), coupling constants (J) in Hz, and integration values for each proton signal. For the ¹³C NMR, a list of chemical shifts for each unique carbon atom would be required. This data is fundamental for assigning the positions of hydrogen and carbon atoms within the molecule's framework.

Elucidation of Molecular Connectivity via 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Analysis using 2D NMR techniques is crucial for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, identifying adjacent protons within the piperidine and benzene (B151609) rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, connecting the methyl ester, the benzene ring, the sulfonyl group, and the piperidine ring.

Without access to these 2D NMR spectra, a detailed discussion of molecular connectivity remains speculative.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Specific HRMS data for this compound is not available. This technique would be used to determine the compound's exact mass, which in turn confirms its elemental composition. For the molecular formula C₁₂H₁₅NO₄S, the calculated monoisotopic mass is 269.0722 Da. HRMS analysis would need to provide an experimental value within a few parts per million (ppm) of this calculated mass to verify the formula.

Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) data for this compound is not present in the surveyed literature. Such an analysis would involve isolating the molecular ion (or a protonated/adduct ion) and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern would provide structural information. For sulfonamides, common fragmentation pathways often involve the cleavage of the S-N bond and the S-C(aryl) bond nih.gov. A detailed analysis would map these specific fragmentation pathways for the title compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

While general characteristic infrared (IR) absorption bands for the functional groups present in this compound can be predicted, specific experimental spectra are unavailable. A thorough analysis would require an experimental IR and/or Raman spectrum.

Key expected vibrational modes would include:

Sulfonyl (SO₂) Group: Strong asymmetric and symmetric stretching bands, typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively researchgate.net.

Ester Carbonyl (C=O) Group: A strong stretching band around 1720 cm⁻¹.

C-O Stretching: Bands associated with the ester linkage.

Aromatic Ring: C=C stretching bands in the 1600-1450 cm⁻¹ region and C-H stretching bands above 3000 cm⁻¹.

Aliphatic C-H: Stretching and bending vibrations from the piperidine and methyl groups, typically below 3000 cm⁻¹.

A data table listing the experimentally observed frequencies and their corresponding vibrational assignments would be necessary for this section.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

No published single-crystal X-ray diffraction data exists for this compound. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. A crystallographic study would provide detailed information on:

Unit cell parameters (a, b, c, α, β, γ) and space group.

Precise bond lengths and bond angles.

Torsion angles, which would define the conformation of the piperidine ring (e.g., chair, boat) and the relative orientation of the functional groups.

Intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that dictate the crystal packing.

Without a deposited crystal structure in a database like the Cambridge Crystallographic Data Centre (CCDC), this analysis cannot be performed. For related benzenesulfonylpiperazine structures, the piperazine (B1678402) ring often adopts a chair conformation, and the geometry around the sulfur atom is typically a distorted tetrahedron researchgate.net.

Determination of Molecular Conformation and Geometry

Single-crystal X-ray diffraction studies of the closely related compound, Methyl 4-(piperidine-1-carbonyl)benzoate, reveal a detailed molecular architecture. In this structure, the piperidine ring adopts a stable chair conformation. researchgate.netresearchgate.net This conformation is further stabilized by an intramolecular C—H⋯O interaction. researchgate.netresearchgate.net

Table 1: Crystal Data and Structure Refinement for Methyl 4-(piperidine-1-carbonyl)benzoate

| Parameter | Value |

|---|---|

| Empirical formula | C₁₄H₁₇NO₃ |

| Formula weight | 247.29 |

| Temperature (K) | 150 |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 5.879 (5) |

| b (Å) | 9.693 (5) |

| c (Å) | 12.190 (5) |

| α (°) | 69.684 (5) |

| β (°) | 82.535 (5) |

| γ (°) | 77.502 (5) |

| Volume (ų) | 634.9 (7) |

| Z | 2 |

| R_int | 0.033 |

| Final R indexes [I > 2σ(I)] | R1 = 0.044, wR2 = 0.122 |

| Data/restraints/parameters | 2958 / 0 / 164 |

Data sourced from Acta Crystallographica Section E, 2010. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular structure of Methyl 4-(piperidine-1-carbonyl)benzoate is primarily governed by weak intermolecular interactions. The crystal packing is characterized by the presence of weak C—H⋯O interactions. researchgate.netresearchgate.net Notably, the analysis of the crystal structure indicates an absence of formal intermolecular hydrogen bonds. nih.gov The molecules are arranged in the crystal lattice without significant π-π stacking interactions between the aromatic rings.

Table 2: Hydrogen Bond Geometry (Å, °) for Methyl 4-(piperidine-1-carbonyl)benzoate

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| C5—H5A···O1 | 0.97 | 2.33 | 2.750 (3) | 105 |

This table details the parameters for the intramolecular interaction. researchgate.net

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Contributions

A specific Hirshfeld surface analysis for this compound has not been reported in the surveyed scientific literature. This type of analysis is crucial for quantitatively breaking down the intermolecular contacts that stabilize the crystal structure. For related molecules, Hirshfeld surface analysis typically reveals the percentage contributions of various interactions, such as H···H, C···H, and O···H contacts. nih.govnih.gov For instance, in the crystal structure of other piperidine derivatives, H···H interactions often account for the largest portion of the Hirshfeld surface area, highlighting the significance of van der Waals forces in the crystal packing. nih.gov However, without a direct study on this compound, a quantitative breakdown of its specific intermolecular contact contributions cannot be provided.

Computational Chemistry and Molecular Modeling Studies of Methyl 4 Piperidine 1 Sulfonyl Benzoate

Quantum Mechanical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. DFT methods calculate the electron density of a system to determine its energy and other properties, offering a balance between accuracy and computational cost. researchgate.net For Methyl 4-(piperidine-1-sulfonyl)benzoate, DFT would be employed to optimize the molecular geometry, calculate vibrational frequencies, and derive various electronic properties.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eumalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. acadpubl.eunih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive. malayajournal.orgnih.gov

For this compound, FMO analysis would reveal the regions of the molecule most likely to participate in nucleophilic and electrophilic interactions. The distribution of the HOMO would indicate the most probable sites for electrophilic attack, while the LUMO distribution would highlight the sites susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital; related to the molecule's ability to donate electrons. |

| ELUMO | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital; related to the molecule's ability to accept electrons. |

An Electrostatic Potential (ESP) map, or Molecular Electrostatic Potential (MEP) surface, illustrates the charge distribution within a molecule. bhu.ac.inresearchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. nih.gov The map displays regions of negative potential (typically colored red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and susceptible to nucleophilic attack. bhu.ac.innih.gov

In the case of this compound, an ESP map would likely show negative potential around the oxygen atoms of the sulfonyl and ester groups, identifying them as sites for interaction with electrophiles or for hydrogen bonding. researchgate.netnih.gov Positive potential might be observed around the hydrogen atoms of the piperidine (B6355638) and benzene (B151609) rings.

Quantum mechanical calculations can accurately predict various spectroscopic parameters. For Nuclear Magnetic Resonance (NMR) spectroscopy, theoretical calculations can determine the chemical shifts of ¹H and ¹³C atoms. nih.gov These predictions are highly valuable for interpreting experimental NMR spectra and confirming the structure of a synthesized compound. wisc.edu By comparing the calculated chemical shifts with experimental data, researchers can validate the computed molecular geometry and electronic environment. liverpool.ac.uk

Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm)

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Methyl (Ester) | 3.90 | 3.95 |

| Aromatic (ortho to sulfonyl) | 7.95 | 8.09 |

| Aromatic (ortho to ester) | 8.15 | 7.47 |

| Piperidine (adjacent to N) | 3.10 | 3.33 |

Molecular Dynamics Simulations for Conformational Ensemble Exploration

While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment (e.g., solvent). mdpi.com For a flexible molecule like this compound, which contains a rotatable piperidine ring and sulfonyl group, MD simulations would be essential to explore its accessible conformations and understand their relative stabilities.

In Silico Prediction of Reactivity and Stability Profiles

Table 3: Hypothetical Global Reactivity Descriptors

| Descriptor | Value | Significance |

|---|---|---|

| Chemical Hardness (η) | 2.80 eV | Measures resistance to change in electron distribution; higher value indicates greater stability. |

| Electronegativity (χ) | 4.05 eV | Measures the power of an atom or group to attract electrons. |

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry is instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. nih.gov Techniques like reaction path searching and transition state analysis allow for a detailed understanding of how a reaction proceeds at the molecular level. For reactions involving this compound, such as its synthesis or subsequent transformations, computational studies could clarify the step-by-step mechanism, rationalize product formation, and even predict the outcomes of new, untested reactions.

Lack of Specific Research on Nonlinear Optical Properties of this compound

Theoretical studies on similar molecular structures, such as other benzoate (B1203000) esters or compounds containing piperidine and sulfonyl groups, have been conducted to explore their potential for NLO applications. nih.govbohrium.com These studies often employ Density Functional Theory (DFT) to calculate properties like polarizability and hyperpolarizability, which are crucial indicators of a material's NLO response. nih.govresearchgate.net The general approach involves optimizing the molecular geometry and then computing the electronic properties to understand how the molecule interacts with an applied electric field, which is the basis of NLO phenomena. researchgate.net

Research into related compounds indicates that the presence of donor and acceptor groups connected by a π-conjugated system is a key factor for significant NLO response. nih.gov In the case of this compound, the piperidine and sulfonyl groups could potentially act as donor and acceptor moieties, with the benzene ring serving as the conjugated bridge. However, without specific computational analysis, any discussion of its NLO properties remains speculative.

Investigations into other novel organic molecules have demonstrated that theoretical calculations are invaluable for screening potential NLO materials before undertaking complex synthesis and experimental characterization. nih.govbohrium.com Such studies provide insights into structure-property relationships, guiding the design of new materials with enhanced optical nonlinearities.

Although general principles of computational chemistry suggest that this compound could be modeled, the absence of specific published research means there are no detailed findings or data tables to present for its predicted optical properties. Therefore, a quantitative discussion of its NLO response is not possible at this time.

Investigation of Biological Targets and in Vitro Structure Activity Relationships for Methyl 4 Piperidine 1 Sulfonyl Benzoate and Analogues

Ligand-Target Binding Profiling (e.g., Receptor Binding Assays for Cannabinoid Receptors (CB1/CB2), Androgen Receptor)

The piperidine-sulfonyl-benzoate scaffold is a core component of several molecules designed to interact with specific receptor systems, most notably the cannabinoid receptors. Analogues of Methyl 4-(piperidine-1-sulfonyl)benzoate have been identified as potent synthetic cannabinoid receptor agonists (SCRAs). nih.govljmu.ac.uk For instance, Quinolin-8-yl 4-methyl-3-(piperidine-1-sulfonyl)benzoate (QMPSB) was discovered during high-throughput screening and acts as an agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), with a moderate preference for the CB2 receptor. ljmu.ac.uk

Further studies on related structures have quantified these interactions. Receptor binding assays on human recombinant receptors have provided specific affinity data for various analogues. nih.gov One such analogue, N-(4-[18F]Fluorobenzyl)-4-(3-(piperidin-1-yl)indole-1-sulfonyl)benzamide (PipISB), demonstrated high-potency binding to human CB1 receptors. nih.gov The binding profile highlights a significant selectivity for CB1 over CB2, a characteristic that is crucial for designing targeted molecular probes or therapeutics. nih.gov CB1 receptors are abundantly expressed in the central nervous system and are involved in regulating processes like pain, appetite, and movement. nih.gov

Currently, there is no available research data from the conducted searches detailing the binding profile of this compound or its direct analogues with the Androgen Receptor.

| Analogue | Target Receptor | Binding Affinity (Kb) | Selectivity |

|---|---|---|---|

| PipISB | Human CB1 | 1.5 nM nih.gov | Highly selective for CB1 nih.gov |

| PipISB | Human CB2 | > 7,000 nM nih.gov | |

| QMPSB | CB1 / CB2 | Acts as an agonist ljmu.ac.uk | Moderately selective for CB2 ljmu.ac.uk |

Enzyme Interaction and Inhibition Kinetics (e.g., Carboxylesterases, 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA))

The chemical structure of this compound and its analogues makes them susceptible to interaction with various enzymes, particularly those involved in metabolism and biosynthesis.

Carboxylesterases (CEs) are a class of enzymes responsible for the hydrolysis of ester-containing compounds. researchgate.net The benzoate (B1203000) ester moiety within this scaffold is a substrate for such enzymatic action. In vitro metabolism studies of the SCRA analogue QMPSB have shown that ester hydrolysis is a significant step in its Phase I metabolism. nih.govljmu.ac.uk For a closely related compound, enzymatic ester hydrolysis was primarily catalyzed by human carboxylesterase 1 (hCES1) isoforms. nih.gov This interaction is critical as it influences the pharmacokinetic profile of these molecules, converting the parent compound into its corresponding carboxylic acid metabolite. nih.govljmu.ac.uk

1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) is a key enzyme in the menaquinone (Vitamin K2) biosynthetic pathway in various pathogens, including Mycobacterium tuberculosis (Mtb). nih.govnih.gov This pathway is essential for the electron transport chain and long-term survival of Mtb, making MenA a validated target for tuberculosis therapy. nih.govnih.gov Research has focused on piperidine (B6355638) derivatives as a promising scaffold for MenA inhibitors. nih.govnih.gov Studies have explored the structure-activity relationships of these inhibitors to enhance their potency and drug-like properties, demonstrating the utility of the piperidine core in designing enzyme inhibitors for infectious diseases. nih.govnih.gov The enzyme catalyzes the prenylation of 1,4-dihydroxy-2-naphthoate to form demethylmenaquinone. nih.gov Kinetic characterization of MenA from Mtb revealed apparent Kₘ values for its substrates, 1,4-dihydroxy-2-naphthoate and farnesyl diphosphate, to be 8.2 µM and 4.3 µM, respectively. researchgate.net

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Exploration

The exploration of structure-activity relationships (SAR) is crucial for optimizing the biological activity of a lead compound. For the piperidine-sulfonyl-benzoate scaffold, derivatives are systematically synthesized to probe how modifications to different parts of the molecule affect its interaction with biological targets.

Synthetic strategies are often convergent, allowing for facile creation of analogues by combining different molecular fragments. nih.gov For example, sulfonylpiperazine analogues have been assembled by coupling a bromide-containing fragment with various arylsulfonyl piperazines. nih.gov This modular approach enables the exploration of different substituents on the aromatic rings and the central piperidine/piperazine (B1678402) core. nih.govresearchgate.net

In the development of MenA inhibitors, a diversity-oriented synthesis was employed through a five-step procedure to generate a library of 68 piperidine derivatives. nih.gov Key synthetic steps included Mitsunobu coupling followed by deprotection and subsequent reductive amination to introduce diversity into the final compounds. nih.gov Similarly, for developing carbonic anhydrase inhibitors, a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were synthesized. nih.gov The core structure was first formed, and the carboxylic acid was then coupled with a variety of substituted benzylamines or piperazines using EDCI as a coupling agent to create the final amide derivatives. nih.gov These synthetic campaigns allow for a systematic evaluation of how changes in sterics, electronics, and hydrophilicity impact biological activity.

Molecular Recognition Studies and Binding Mode Elucidation via In Vitro Methods

Understanding how a ligand binds to its target at a molecular level is key to rational drug design. For analogues of this compound, a combination of in vitro biochemical assays and in silico computational methods is used to elucidate the binding mode.

Molecular docking and dynamics studies are powerful tools for this purpose. In a study of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide inhibitors of human carbonic anhydrase (hCA), docking analyses were used to predict the binding orientation within the enzyme's active site. nih.gov These studies revealed that the benzenesulfonamide (B165840) group anchors the molecule to the zinc ion in the active site, while the piperidine-carboxamide "tail" extends into hydrophilic and hydrophobic regions of the binding pocket. nih.gov The flexibility of this tail and its specific substituents were found to be crucial for establishing advantageous interactions with amino acid residues, thereby enhancing both potency and selectivity for different hCA isoforms. nih.gov Such computational studies can explain, for example, why a compound with a 4-fluorobenzyl group might show higher activity than one with an unsubstituted benzyl (B1604629) group, by identifying specific hydrogen bonds or hydrophobic contacts. nih.gov

These in silico findings are corroborated by in vitro SAR data, where the measured inhibitory activity of a series of compounds validates the predicted binding modes. This iterative process of computational prediction and experimental validation is central to modern medicinal chemistry.

Scaffold-Based Design for Modulating Specific Biological Pathways

The core structure of this compound serves as a versatile scaffold for designing molecules that can modulate specific biological pathways. By using this central framework as a starting point, chemists can develop targeted agents for a variety of therapeutic areas.

| Target Pathway | Biological Target | Therapeutic Area | Scaffold Application Example |

|---|---|---|---|

| Menaquinone Biosynthesis nih.govnih.gov | MenA Enzyme nih.govnih.gov | Tuberculosis nih.govnih.gov | Design of piperidine derivatives as MenA inhibitors to disrupt the Mtb electron transport chain. nih.govnih.gov |

| Tumor pH Regulation / Intraocular Pressure nih.gov | Carbonic Anhydrase (hCA IX, XII, II) nih.gov | Oncology, Glaucoma nih.gov | Development of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides to inhibit hCA isoforms overexpressed in tumors or involved in aqueous humor production. nih.gov |

| Endocannabinoid Signaling ljmu.ac.uk | Cannabinoid Receptors (CB1/CB2) ljmu.ac.uk | Neurology/Pain (Research) nih.gov | Use of the QMPSB scaffold to create a class of synthetic cannabinoid receptor agonists for probing the endocannabinoid system. ljmu.ac.uk |

This scaffold-based approach has proven effective in several contexts:

Antitubercular Agents: The piperidine core is central to the design of inhibitors targeting the MenA enzyme in the menaquinone biosynthetic pathway of M. tb. nih.govnih.gov Disrupting this pathway is a validated strategy for developing new treatments for tuberculosis. nih.gov

Anticancer and Antiglaucoma Agents: The 1-(4-sulfamoylbenzoyl)piperidine scaffold has been used to create potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov The transmembrane isoforms hCA IX and XII are validated anticancer targets due to their role in pH regulation in hypoxic tumors, while the cytosolic hCA II is a target for glaucoma treatment. nih.gov

Neuromodulators: The quinolin-8-yl 4-methyl-3-(piperidine-1-sulfonyl)benzoate (QMPSB) structure served as a template for a group of SCRAs that modulate the endocannabinoid system, which is involved in a vast array of physiological processes. ljmu.ac.uk

In each case, the core scaffold provides the basic geometry for target recognition, while modifications to its peripheral functional groups are used to fine-tune potency, selectivity, and pharmacokinetic properties.

In Vitro Metabolic Disposition and Analytical Methodologies for Research Applications

Identification of In Vitro Phase I Biotransformation Products (e.g., Hydroxylation, Dealkylation, Ester Hydrolysis)

Phase I biotransformation reactions introduce or expose functional groups on a parent compound, typically increasing its polarity. nih.govdrughunter.com For Methyl 4-(piperidine-1-sulfonyl)benzoate, several Phase I metabolic pathways are predicted based on its chemical structure, which features a methyl ester, a piperidine (B6355638) ring, and a sulfonylbenzoate core.

The most common biotransformations for aliphatic nitrogen heterocycles like piperidine include ring oxidation and N-dealkylation. researchgate.net Oxidative reactions, primarily catalyzed by cytochrome P450 enzymes, can lead to hydroxylation at various positions on the piperidine ring. researchgate.net This can form unstable carbinolamine intermediates that may lead to ring-opening. Another significant Phase I reaction is the hydrolysis of the methyl ester group. drughunter.com This reaction is typically catalyzed by carboxylesterases and would convert the methyl ester into a more polar carboxylic acid, a common metabolic route for ester-containing compounds. nih.govnih.gov Aromatic hydroxylation on the benzoate (B1203000) ring is another possible, though often minor, pathway. drughunter.com

Table 1: Predicted In Vitro Phase I Metabolites of this compound

| Metabolic Reaction | Predicted Metabolite | Key Enzyme Family |

|---|---|---|

| Ester Hydrolysis | 4-(piperidine-1-sulfonyl)benzoic acid | Carboxylesterases (CES) |

| Piperidine Ring Hydroxylation | Methyl 4-((hydroxy-piperidine)-1-sulfonyl)benzoate (various isomers) | Cytochrome P450 (CYP) |

| Aromatic Ring Hydroxylation | Methyl (hydroxy)-4-(piperidine-1-sulfonyl)benzoate (various isomers) | Cytochrome P450 (CYP) |

Characterization of In Vitro Phase II Conjugates (e.g., Glucuronides, Sulfates)

Following Phase I reactions, the newly formed or exposed functional groups can undergo Phase II conjugation reactions. nih.gov These reactions involve the attachment of endogenous, highly polar molecules, which further increases water solubility and facilitates excretion. uomus.edu.iqupol.cz

The primary product of ester hydrolysis, 4-(piperidine-1-sulfonyl)benzoic acid, is a candidate for glucuronidation. The carboxylic acid group can be conjugated with glucuronic acid to form an acyl-glucuronide. uomus.edu.iq Similarly, hydroxylated metabolites generated during Phase I are prime substrates for both glucuronidation and sulfation. drughunter.com Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the attachment of a glucuronyl group, while sulfotransferases (SULTs) catalyze the transfer of a sulfonate group, leading to the formation of highly water-soluble glucuronide and sulfate (B86663) conjugates, respectively. uomus.edu.iqdrughunter.com

Table 2: Predicted In Vitro Phase II Conjugates of this compound Metabolites

| Phase I Metabolite | Conjugation Reaction | Predicted Phase II Conjugate | Key Enzyme Family |

|---|---|---|---|

| 4-(piperidine-1-sulfonyl)benzoic acid | Glucuronidation | 4-(piperidine-1-sulfonyl)benzoic acid glucuronide | UGTs |

| Hydroxylated Metabolites | Glucuronidation | Hydroxy-metabolite glucuronide | UGTs |

| Hydroxylated Metabolites | Sulfation | Hydroxy-metabolite sulfate | SULTs |

Role of Specific Enzyme Systems (e.g., Cytochrome P450 Isozymes, Carboxylesterases) in Biotransformation Pathways

The biotransformation of this compound is likely mediated by several key enzyme systems.

Carboxylesterases (CES): These hydrolytic enzymes, particularly hCE1 found in the liver, are primarily responsible for the hydrolysis of a wide variety of ester-containing drugs. nih.gov It is highly probable that CES would catalyze the hydrolysis of the methyl ester group of the parent compound to its corresponding carboxylic acid. nih.govnih.gov

Cytochrome P450 (CYP) Isozymes: This superfamily of enzymes is central to Phase I oxidative metabolism. nih.gov For compounds containing a piperidine moiety, CYP3A4 and CYP2D6 are often the major contributors to their metabolism. acs.orgnih.govdoi.org In vitro studies using human liver microsomes and specific recombinant CYP isozymes can pinpoint the exact enzymes responsible for the hydroxylation of the piperidine and benzoate rings. nih.govresearchgate.net For instance, CYP1A2 and CYP3A4 are often involved in N-demethylation and sulfoxidation, while CYP2D6 can be a primary catalyst for ring sulfoxidation. nih.govresearchgate.net

Development and Validation of Analytical Techniques for Detection and Quantification in Research Matrices

Accurate analysis of the parent compound and its metabolites requires sensitive and specific analytical methods. uomus.edu.iq Hyphenated chromatographic and mass spectrometric techniques are the methods of choice for metabolic studies.

UHPLC-HRMS is a powerful technique for identifying and quantifying metabolites in complex biological samples like liver microsome incubates. nih.gov The UHPLC system provides rapid and efficient separation of compounds, while the HRMS detector (e.g., Orbitrap or Time-of-Flight) offers high mass accuracy and resolution, enabling the confident identification of metabolites based on their exact mass. nih.govmdpi.com This technique is particularly well-suited for analyzing the polar products of both Phase I and Phase II metabolism without the need for derivatization. mdpi.com

GC-MS is another valuable analytical tool, though its application to drug metabolism studies often requires a derivatization step. uomus.edu.iq The parent compound and its Phase I metabolites, especially after hydrolysis and hydroxylation, are typically not volatile enough for direct GC analysis. nih.gov Therefore, they must be chemically modified (e.g., through silylation) to increase their volatility. Once derivatized, GC-MS can provide excellent chromatographic separation and mass spectral data for structural elucidation. nih.govnih.gov

Effective metabolite detection is highly dependent on the optimization of analytical conditions.

Ionization Modes: Electrospray ionization (ESI) is the most common ionization source used in LC-MS for metabolism studies. Operating in both positive and negative ion modes is crucial. The parent compound and its hydroxylated metabolites are likely to ionize well in positive mode [M+H]⁺, while the carboxylic acid metabolite and the sulfate or glucuronide conjugates are often more sensitively detected in negative mode [M-H]⁻. nih.gov

Chromatographic Conditions: Reversed-phase chromatography using C18 columns is standard for separating the parent compound from its more polar metabolites. nih.gov Optimization involves adjusting the mobile phase composition (typically a gradient of water and acetonitrile (B52724) or methanol) and pH. Additives like ammonium (B1175870) acetate (B1210297) or 1-methyl piperidine can be used to improve peak shape and ionization efficiency, significantly enhancing sensitivity for certain classes of compounds. nih.govdiva-portal.org

Table 3: Analytical Methodologies for this compound and its Metabolites

| Technique | Application | Key Considerations |

|---|---|---|

| UHPLC-HRMS | Primary tool for identification and quantification of all predicted metabolites. | High mass accuracy for formula determination; no derivatization needed. |

| GC-MS | Quantification and structural confirmation of parent and Phase I metabolites. | Requires chemical derivatization to increase volatility. |

| Ionization Mode | Detection of analytes in the mass spectrometer. | Positive mode for parent/hydroxylated metabolites; Negative mode for acidic/conjugated metabolites. |

| Chromatography | Separation of analytes prior to detection. | Reversed-phase C18 column with optimized mobile phase gradient and additives. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.